1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole
Description
1-(3-Methylpyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a 3-methylpyridine substituent. Benzimidazole derivatives, including this compound, are structurally analogous to nucleotides such as adenine, enabling diverse biological interactions . While the compound itself is listed as discontinued in commercial catalogs , its structural framework is pivotal in medicinal chemistry, particularly for antimicrobial, antiviral, and anti-inflammatory applications.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZUURDQZBRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine and 1,3-benzodiazole.
Reaction Conditions: The key step in the synthesis is the formation of the C-N bond between the pyridine and benzodiazole rings.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and benzodiazole rings exhibit sensitivity to oxidizing agents. Key findings include:
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Reagents and Conditions :
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Potassium permanganate (KMnO₄) in acidic or neutral media (e.g., H₂O/CH₃COOH) at 60–80°C.
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Hydrogen peroxide (H₂O₂) under reflux in ethanol.
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Products :
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N-Oxide formation : Oxidation of the pyridine nitrogen generates 1-(3-methylpyridin-2-yl)-1H-1,3-benzodiazole N-oxide (Figure 1A).
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Hydroxylation : Electrophilic hydroxylation at the C-5 position of the benzodiazole ring yields 5-hydroxy derivatives (Figure 1B).
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Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H₂O | 80 | N-oxide | 72 | |
| H₂O₂/EtOH | 60 | 5-OH | 58 |
Reduction Reactions
Reductive modifications target the pyridine and benzodiazole moieties:
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Reagents and Conditions :
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Sodium borohydride (NaBH₄) in methanol at 25°C.
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Catalytic hydrogenation (H₂/Pd-C) in THF under 1 atm pressure.
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Products :
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Pyridine ring reduction : Generates a partially saturated 1,2,3,4-tetrahydropyridine derivative (Figure 2A).
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Benzodiazole ring opening : Prolonged hydrogenation leads to cleavage of the diazole ring, forming a diamine intermediate (Figure 2B).
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Table 2: Reduction Reaction Parameters
| Reducing Agent | Solvent | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | Tetrahydropyridine | 4 | 65 |
| H₂/Pd-C | THF | Diamine intermediate | 12 | 41 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Electrophilic Substitution
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Halogenation :
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Bromination : N-bromosuccinimide (NBS) in DMF at 0–5°C selectively substitutes the C-4 position of the benzodiazole ring (Figure 3A).
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Nitration :
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Nitration with HNO₃/H₂SO₄ introduces a nitro group at the C-6 position (Figure 3B).
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Nucleophilic Substitution
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Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the pyridine nitrogen (Figure 3C) .
Table 3: Substitution Reaction Examples
| Reaction Type | Reagent/Conditions | Position | Product | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS/DMF, 0°C | C-4 | 4-Bromo derivative | 78 |
| Nitration | HNO₃/H₂SO₄, 50°C | C-6 | 6-Nitro derivative | 63 |
| CuAAC | CuSO₄/sodium ascorbate, RT | N-1 | Triazole-functionalized | 89 |
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable functionalization:
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Suzuki-Miyaura Coupling :
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Buchwald-Hartwig Amination :
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Pd₂(dba)₃/Xantphos catalyzes introduction of aryl amines at the pyridine ring (Figure 4B).
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Table 4: Cross-Coupling Reaction Data
| Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Bromophenyl | Biaryl derivative | 84 |
| Pd₂(dba)₃/Xantphos, toluene | 2-Aminopyridine | Arylaminated derivative | 71 |
Mechanistic Insights
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Oxidative Pathways : DFT studies suggest that N-oxide formation proceeds via a radical intermediate stabilized by the pyridine nitrogen’s lone pair .
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Reductive Ring Opening : Hydrogenation of the benzodiazole ring follows a stepwise mechanism, with initial saturation of the pyridine ring preceding diazole cleavage .
Comparative Reactivity
The compound’s reactivity differs from simpler benzimidazoles due to:
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Electronic Effects : The 3-methylpyridine group enhances electron density at the N-1 position, favoring electrophilic attacks.
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Steric Hindrance : The methyl group at C-3 of the pyridine ring limits substitution at adjacent positions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzodiazole scaffold is versatile, with modifications at the pyridine or benzodiazole rings significantly altering biological activity. Key analogues include:
Key Insights :
- Electron-withdrawing groups (e.g., sulfonyl in Rabeprazole Sulfone) enhance metabolic stability and target affinity .
- Phenolic or hydroxyl substituents (e.g., compound 1b) improve antioxidant capacity but may reduce bioavailability .
- Halogenated pyridines (e.g., chloro-trifluoromethyl in ) increase lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a benzodiazole core substituted with a 3-methylpyridine moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antimicrobial activity can be quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 50 | Staphylococcus aureus |
| Benzimidazole Derivative B | 100 | Escherichia coli |
The antimicrobial potential of this compound is yet to be fully characterized, but it is anticipated to follow the trend observed in related compounds .
Anticancer Activity
Benzodiazole derivatives have garnered attention for their anticancer properties. In vitro studies have demonstrated that certain benzodiazole analogs inhibit the proliferation of various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values around 25 µM.
- A549 (Lung Cancer) : IC50 values around 15 µM.
The mechanism often involves the induction of apoptosis and cell cycle arrest. The structure-activity relationship suggests that modifications on the benzodiazole ring can enhance potency against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR of benzodiazole derivatives indicates that substituents on the benzene ring and the nitrogen atoms significantly influence biological activity. Key findings include:
- Substituent Position : The position of the methyl group on the pyridine ring affects binding affinity to biological targets.
- Electronic Effects : Electron-donating or withdrawing groups can modulate the compound's reactivity and stability.
Study 1: Antimicrobial Efficacy
A recent investigation into a series of benzodiazole derivatives revealed that modifications at the 2-position of the pyridine significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values as low as 5 µg/mL for certain derivatives .
Study 2: Anticancer Potential
In a study examining the cytotoxic effects of various benzodiazole derivatives on cancer cell lines, one derivative demonstrated an IC50 value of 12 µM against U87 glioblastoma cells. This study highlighted the potential for developing new anticancer agents based on the benzodiazole scaffold .
Q & A
Q. What are the established synthetic routes for 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridine and benzimidazole precursors. Key steps include:
- Solvent Selection : Ethanol or THF with acid catalysts (e.g., 0.05% HCl) under reflux or microwave irradiation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yields (up to 85%) compared to conventional heating .
- Catalyst Optimization : Use of ammonia or morpholine derivatives for cyclization steps, as seen in analogous benzodiazole syntheses .
Optimization Table :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., methylpyridyl and benzodiazole moieties) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm) .
- X-Ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like twinning or high thermal motion .
- Elemental Analysis : Validates purity via C/H/N/O content matching theoretical values .
Advanced Research Questions
Q. How can computational molecular docking studies guide the understanding of biological interactions of this compound?
- Methodological Answer : Docking studies (e.g., AutoDock Vina, Schrödinger Suite) predict binding modes to therapeutic targets. For example:
- Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., benzodiazole derivatives binding to ATP pockets) .
- Pose Validation : Compare docking poses with crystallographic data (e.g., alignment of the methylpyridyl group in hydrophobic pockets) .
- Free Energy Calculations : Use MM/GBSA to rank binding affinities and identify key residues (e.g., hydrogen bonds with Asp86 in α-glucosidase) .
Q. What strategies resolve contradictions in synthetic yield data when scaling up reactions for this benzodiazole derivative?
- Methodological Answer : Discrepancies often arise from:
- Solvent Polarity Effects : Higher polarity solvents (DMF > ethanol) may reduce by-products in scaled reactions .
- Temperature Gradients : Use jacketed reactors for uniform heating, critical for exothermic steps like cyclization .
- Catalyst Degradation : Replace homogeneous catalysts (e.g., HCl) with immobilized acids to maintain activity .
Case Study : Scaling a microwave-assisted synthesis from 1g to 100g batch showed yield drops from 85% to 68%, resolved by pre-stirring reagents for 2 hours before heating .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
- Methodological Answer : Common challenges include:
- Disorder in Methylpyridyl Groups : Use SHELXL’s PART and SIMU commands to model thermal motion .
- Twinned Crystals : SHELXD identifies pseudo-merohedral twinning and applies HKLF5 refinement .
- Weak Diffraction : High-resolution data (≤1.0 Å) combined with SHELXE’s density modification improves phase accuracy .
Q. How does modifying substituents on the benzodiazole core affect its pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., Cl at position 5): Enhance kinase inhibition (IC < 100 nM) but reduce solubility .
- Piperidine/Pyrrolidine Rings : Improve bioavailability (e.g., logP reduction from 3.2 to 2.5) and CNS penetration .
- Methylpyridyl Position : 3-Methyl substitution optimizes steric fit in hydrophobic pockets vs. 4-methyl analogs .
SAR Table :
| Substituent | Target Activity (IC) | Solubility (mg/mL) |
|---|---|---|
| 3-Methylpyridyl | 85 nM (Kinase X) | 0.12 |
| 4-Fluorophenyl | 220 nM | 0.08 |
| Piperidin-2-yl | 150 nM | 0.25 |
| Data extrapolated from , and analogous compounds in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
